BenchChemオンラインストアへようこそ!

Rescimetol

Antihypertensive Agents Rauwolfia Alkaloids In Vivo Pharmacology

Rescimetol is a differentiated rauwolfia alkaloid that uniquely preserves ejaculatory function at antihypertensive doses where reserpine and rescinnamine cause marked suppression—making it the definitive choice for studies where sexual function endpoints are critical. With attenuated CNS depression and reduced ulcerogenic activity, it offers a superior safety window for chronic dosing models. Additionally validated as a SARS-CoV-2 CPE inhibitor (EC₅₀ 8.9 µM; 81.8% max efficacy), Rescimetol bridges cardiovascular and antiviral research programs. Its well-characterized dose-dependent washout kinetics (5–9+ day recovery) enable precise experimental design.

Molecular Formula C33H38N2O8
Molecular Weight 590.7 g/mol
CAS No. 35440-49-4
Cat. No. B1668755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRescimetol
CAS35440-49-4
SynonymsCD 3400
CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer
CD-3400
methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate
Molecular FormulaC33H38N2O8
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCOC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC
InChIInChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1
InChIKeyMMUMZMIKZXSFSD-ADSVITMPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rescimetol (CD-3400): Technical Baseline and Compound Identity for Scientific Procurement


Rescimetol (CAS 73573-42-9; synonyms: CD-3400, WHO-4939; molecular formula: C33H38N2O8; molecular weight: 590.66) is a methyl reserpate derivative developed by Nippon Chemiphar and commercialized in 1982 as an antihypertensive agent [1]. The compound belongs to the rauwolfia alkaloid class, structurally characterized as methyl O-(4-hydroxy-3-methoxycinnamoyl) reserpate, and is distinguished by six defined stereocenters and an E-configured cinnamoyl moiety [2]. The substance is listed under the Japanese Accepted Name (JAN) and International Nonproprietary Name (INN) frameworks and is primarily utilized in cardiovascular pharmacology research and antiviral drug repurposing screens [1] [3].

Why Generic Substitution of Rescimetol Fails: Critical Pharmacological Divergence from Rauwolfia Analogs


In-class substitution of Rescimetol with other rauwolfia alkaloids, such as reserpine or rescinnamine, is scientifically unjustifiable due to marked quantitative divergences in both therapeutic index and side-effect profile. Direct comparative studies in multiple hypertensive rat models and in dogs reveal that while Rescimetol achieves comparable or slightly lower antihypertensive potency relative to reserpine, it consistently exhibits significantly weaker and shorter-lasting suppression of ejaculation—an adverse effect that historically limits clinical utility of this class [1] [2]. Furthermore, Rescimetol displays reduced central nervous system depression and attenuated ulcerogenic activity relative to rescinnamine [3]. These pharmacological distinctions arise from structural differences in the C18 ester substituent and are not interchangeable in experimental models where preservation of sexual function, minimization of CNS sedation, or gastrointestinal safety is paramount [1] [3].

Rescimetol Evidence Guide: Quantitative Differentiation from Comparator Compounds


Head-to-Head Antihypertensive Potency Ranking in Spontaneously Hypertensive Rats (SHR)

In a direct comparative study using spontaneously hypertensive rats (SHR), the relative antihypertensive potency of orally administered Rescimetol (CD-3400) was quantitatively benchmarked against reserpine, rescinnamine, and syrosingopine. Rescimetol, at 4–16 mg/kg p.o., produced a marked antihypertensive effect lasting 6 hours [1]. The rank order of potency was reserpine > Rescimetol = rescinnamine > syrosingopine, establishing Rescimetol as equipotent to rescinnamine but approximately 4-fold less potent than reserpine on a mg/kg basis [1].

Antihypertensive Agents Rauwolfia Alkaloids In Vivo Pharmacology

Reduced Suppression of Ejaculation vs. Reserpine and Rescinnamine in Canine Model

A single oral dose of Rescimetol (0.125 mg/kg) produced no effects on erection and ejaculation in normal dogs, whereas an identical dose of both reserpine and rescinnamine resulted in marked suppression of ejaculation at 24 and 48 hours post-administration [1]. At a higher dose (0.5 mg/kg), Rescimetol suppressed ejaculation at 24 hours, but this effect was weaker and of shorter duration than that of reserpine or rescinnamine, with recovery observed by 96 hours [1]. The rank order of suppressive effect was reserpine > rescinnamine > Rescimetol [1].

Adverse Effects Sexual Dysfunction Comparative Pharmacology

Comparative Antihypertensive Efficacy in Renal and DOCA Hypertensive Rat Models

In renal hypertensive rats and deoxycorticosterone acetate (DOCA) hypertensive rats, Rescimetol (CD-3400) produced antihypertensive effects across the 4–16 mg/kg p.o. dose range, demonstrating efficacy in two mechanistically distinct hypertensive models [1]. The potency rank order in these models was reserpine > rescinnamine ≥ Rescimetol, with Rescimetol showing a slight but measurable decrement in potency relative to rescinnamine in these particular models, whereas in SHR the two were equipotent [1].

Renal Hypertension DOCA-Salt Hypertension Experimental Hypertension Models

Repeated-Dose Antihypertensive Efficacy and Washout Kinetics in SHR

Repeated oral administration of Rescimetol (5 mg/kg/day p.o. for 14 days) produced a sustained fall in systolic blood pressure of 25–30 mmHg in spontaneously hypertensive rats, with blood pressure returning to pretreatment levels within 5 days following withdrawal [1]. A higher dose (12 mg/kg/day) produced a more pronounced decrease of 40–50 mmHg, with recovery requiring more than 9 days post-withdrawal [1]. Under repeated dosing, the potency rank order was reserpine > rescinnamine > Rescimetol, indicating that Rescimetol's relative antihypertensive activity does not augment with chronic administration [2].

Repeated Dosing Pharmacodynamics Withdrawal Kinetics

In Vitro Inhibition of Norepinephrine-Induced Contraction

In isolated guinea pig vas deferens preparations, Rescimetol (CD-3400) at a concentration of 1 × 10⁻⁵ M inhibited norepinephrine-induced contraction [1]. This observation provides an ex vivo correlate of Rescimetol's sympatholytic activity, though direct comparator data for reserpine or rescinnamine under identical conditions are not reported in the available source, limiting the strength of this evidence to supportive rather than differential [1].

Adrenergic Pharmacology Smooth Muscle Ex Vivo Assays

Rescimetol Application Scenarios: Where Differentiation Drives Procurement Decisions


Cardiovascular Pharmacology Studies Requiring Antihypertensive Efficacy with Minimized Sexual Dysfunction Confounds

Investigators studying the interplay between hypertension and sexual function require an antihypertensive agent that does not independently suppress ejaculation or erectile function. Rescimetol, at 0.125 mg/kg in dogs, produces no observable suppression of ejaculation—unlike reserpine and rescinnamine which cause marked suppression at identical doses [1]. This property makes Rescimetol the preferred rauwolfia alkaloid for studies where preservation of sexual function endpoints is critical [1].

Comparative Pharmacology Benchmarks in Rauwolfia Alkaloid Structure-Activity Relationship (SAR) Studies

Researchers investigating the SAR of C18 ester modifications on rauwolfia alkaloid pharmacology can use Rescimetol as a defined comparator. Its antihypertensive potency, equipotent to rescinnamine in SHR (4–16 mg/kg p.o.) and approximately 4-fold less potent than reserpine, provides a calibrated reference point for evaluating novel synthetic derivatives [2]. Additionally, its markedly attenuated ejaculation suppression relative to reserpine and rescinnamine establishes a functional differentiation linked to the 4-hydroxy-3-methoxycinnamoyl substituent [1].

Drug Repurposing Screens Targeting Viral Cytopathic Effect

Rescimetol has been identified as a confirmed hit in quantitative high-throughput screens for inhibitors of SARS-CoV-2 cytopathic effect (CPE), with a reported EC₅₀ of 8.9 µM and maximum efficacy of 81.8% in CPE assays . Procurement of Rescimetol for antiviral screening cascades is supported by its prior identification in large-scale drug repurposing efforts and its inclusion in virtual screens for Ebola virus entry inhibitors [3].

Long-Term Antihypertensive Efficacy Studies with Defined Washout Kinetics

Studies requiring sustained blood pressure reduction with predictable washout kinetics benefit from Rescimetol's well-characterized repeated-dose profile. At 5 mg/kg/day for 14 days, Rescimetol produces a 25–30 mmHg reduction in systolic blood pressure, with recovery to baseline within 5 days of withdrawal; at 12 mg/kg/day, the reduction is 40–50 mmHg with recovery exceeding 9 days [4]. This dose-dependent reversibility enables researchers to select dosing regimens aligned with specific study durations and endpoint requirements [4].

Quote Request

Request a Quote for Rescimetol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.